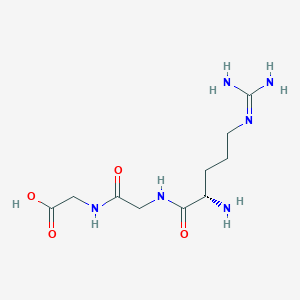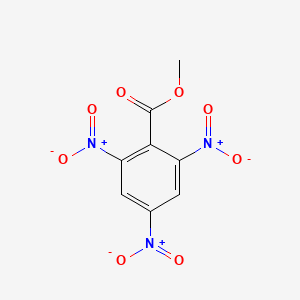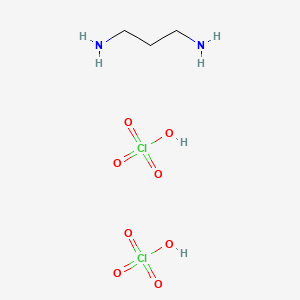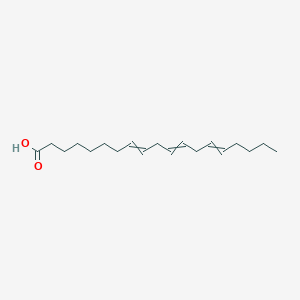
2-Chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane is a unique organoboron compound characterized by its triazatriborinane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane typically involves the reaction of pentamethylcyclopentadienylboron dichloride with a suitable nitrogen-containing ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the compound into different boron-nitrogen derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
2-Chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex boron-containing molecules.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of advanced materials, including polymers and ceramics.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Pentamethylcyclopentadienyliridium(III) chloride dimer
- Pentamethylcyclopentadienylrhodium(III) chloride dimer
- Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II)
Uniqueness
2-Chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane is unique due to its triazatriborinane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable complexes with a variety of molecules makes it particularly valuable in research and industrial applications.
Propiedades
Número CAS |
13058-05-4 |
|---|---|
Fórmula molecular |
C5H15B3ClN3 |
Peso molecular |
185.1 g/mol |
Nombre IUPAC |
2-chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C5H15B3ClN3/c1-6-10(3)7(2)12(5)8(9)11(6)4/h1-5H3 |
Clave InChI |
GMHZZSZSPYDVPS-UHFFFAOYSA-N |
SMILES canónico |
B1(N(B(N(B(N1C)Cl)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



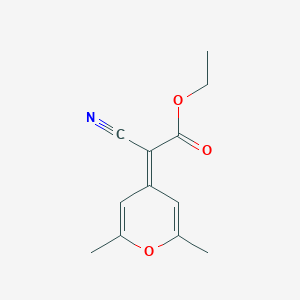

![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)
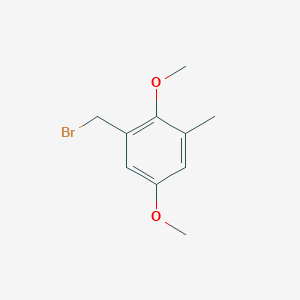
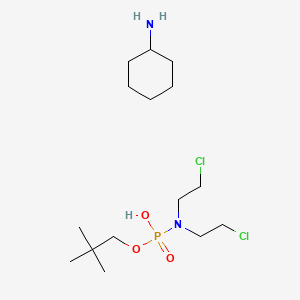
![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)
